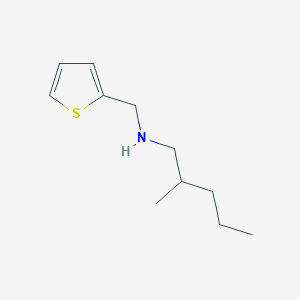
(1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine: is a chemical compound characterized by the presence of fluorine atoms on its phenyl ring and ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of 3,4-difluorophenylacetonitrile with a reducing agent to form the corresponding amine . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or alkoxides in alcohol solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets, making it useful in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
- (1R)-2-Chloro-1-(3,4-Difluorophenyl)ethanol
- 2-Chloro-1-(3,4-Difluorophenyl)ethanone
- Ethyl (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylate
Uniqueness: (1R)-1-(3,4-Difluorophenyl)-2-fluoroethanamine is unique due to its specific stereochemistry and the presence of both fluorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8H,4,12H2/t8-/m0/s1 |
InChI Key |
FTMXIVXJLPHNFN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CF)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13285355.png)



amine](/img/structure/B13285376.png)

![6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13285383.png)



![3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13285392.png)
![1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)

